REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[C:5](=O)[CH2:6]Br)[CH3:2].[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][N:12]=1>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1[N:10]=[C:11]2[CH:16]=[CH:15][C:14]([I:17])=[CH:13][N:12]2[CH:6]=1)=[O:9])[CH3:2]
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C(CBr)=O)=O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)I
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Reflux for 12 h
|
Duration
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12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate to ˜30 ml
|
Type
|
ADDITION
|
Details
|
dilute with saturated aqueous sodium bicarbonate
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Type
|
EXTRACTION
|
Details
|
Extract into dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrate
|
Type
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FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=C(C=C2)I)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |